![molecular formula C14H19N3O3S B5772516 methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5772516.png)
methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate
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Overview
Description
Methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as MCA and is used in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of MCA is not fully understood, but it is believed to involve the inhibition of enzyme activity and the modulation of receptor function. MCA has been shown to bind to certain enzymes and receptors, which can alter their activity and function.
Biochemical and Physiological Effects:
MCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and urease, which are involved in the regulation of acid-base balance and nitrogen metabolism, respectively. MCA has also been shown to modulate the function of the sigma-1 receptor, which is involved in pain modulation and neuroprotection. These effects suggest that MCA may have potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MCA in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This allows researchers to study the specific role of these enzymes and receptors in various physiological processes. However, one of the limitations of using MCA is its potential toxicity and side effects. Therefore, it is important to use appropriate safety measures when handling MCA in lab experiments.
Future Directions
There are several future directions for the use of MCA in scientific research. One potential application is in the development of new drugs for various diseases. MCA has been shown to have potential therapeutic applications in various diseases, such as cancer and neurological disorders. Therefore, further research is needed to explore the potential of MCA as a drug candidate. Another future direction is in the development of new ligands for various receptors. MCA has been shown to bind to the sigma-1 receptor, which is involved in pain modulation and neuroprotection. Therefore, further research is needed to explore the potential of MCA as a ligand for this receptor and other receptors.
Conclusion:
In conclusion, MCA is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method is a relatively simple and efficient process that can be scaled up for industrial production. MCA has been shown to have potential therapeutic applications in various diseases, such as cancer and neurological disorders. Therefore, further research is needed to explore the potential of MCA as a drug candidate. Additionally, MCA has been shown to bind to various receptors, which suggests that it may have potential as a ligand for these receptors.
Synthesis Methods
The synthesis of MCA involves the reaction of 4-aminophenylacetic acid with thionyl chloride, followed by the reaction with morpholine-4-carbonyl chloride. The resulting product is then treated with sodium hydrosulfide to obtain MCA. This method is a relatively simple and efficient process that can be scaled up for industrial production.
Scientific Research Applications
MCA has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which are involved in various physiological processes. MCA has also been used as a ligand for various receptors, such as the sigma-1 receptor, which is involved in pain modulation and neuroprotection.
properties
IUPAC Name |
methyl 2-[4-(morpholin-4-ylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-19-13(18)10-11-2-4-12(5-3-11)15-14(21)16-17-6-8-20-9-7-17/h2-5H,6-10H2,1H3,(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIUCHGWUHCYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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